molecular formula C5H9N3S B1275692 5-ethyl-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 4418-57-9

5-ethyl-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1275692
CAS No.: 4418-57-9
M. Wt: 143.21 g/mol
InChI Key: FNWNVPUZNJSFKL-UHFFFAOYSA-N
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Description

5-ethyl-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound containing a triazole ring with a thiol group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of ethyl hydrazinecarboxylate with carbon disulfide, followed by cyclization with hydrazine hydrate. The reaction conditions often include:

    Temperature: Moderate heating (around 60-80°C)

    Solvent: Ethanol or water

    Catalysts: Acidic or basic catalysts to facilitate the cyclization process

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents

    Reduction: Sodium borohydride or lithium aluminum hydride

    Substitution: Alkyl halides or acyl chlorides

Major Products Formed

    Oxidation: Disulfides or sulfonic acids

    Reduction: Reduced triazole derivatives

    Substitution: Alkylated or acylated triazole derivatives

Scientific Research Applications

5-ethyl-4-methyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized as a corrosion inhibitor in metal protection and as a stabilizer in polymer production.

Mechanism of Action

The mechanism of action of 5-ethyl-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with metal ions or reactive sites on enzymes, leading to inhibition or modulation of their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-4H-1,2,4-triazole-3-thiol
  • 1H-1,2,4-triazole-3-thiol
  • 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol

Uniqueness

5-ethyl-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both an ethyl and a methyl group on the triazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to similar compounds.

Properties

IUPAC Name

3-ethyl-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S/c1-3-4-6-7-5(9)8(4)2/h3H2,1-2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWNVPUZNJSFKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=S)N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397012
Record name 5-ethyl-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4418-57-9
Record name 5-ethyl-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Introduction of the 4-methyl-2,4-dihydro-[1,2,4]triazol-3-one moiety is accomplished by O-alkylation of A-5 with 3-iodomethyl-5-methanesulfonyl-4-methyl-4H-[1,2,4]triazole which is prepared as depicted in SCHEME B. Condensation of ethyl hydroxy acetate and 4-methyl-3-thiosemicarbazide afforded 5-ethyl-4-methyl-2,4-dihydro-[1,2,4]triazole-3-thione (B-3) which is S-alkylated (step 2), converted to the chloromethyl compound (step 3), oxidized to the sulfone (step 4) and converted to the desired iodomethyl compound B-5b via a Finkelstein reaction (step 5).
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